molecular formula C10H14N2O4S B5739527 methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate

methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate

Cat. No.: B5739527
M. Wt: 258.30 g/mol
InChI Key: YJZCKHQAVBGVRA-UHFFFAOYSA-N
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Description

Methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate group substituted with a dimethylamino sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with dimethylamine and sulfuryl chloride. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzoate group may also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate can be compared with other similar compounds such as:

    Methyl 4-aminobenzoate: Lacks the sulfonyl group, resulting in different chemical and biological properties.

    Methyl 4-{[(methylamino)sulfonyl]amino}benzoate: Contains a methylamino group instead of a dimethylamino group, which may affect its reactivity and interactions.

    Methyl 4-{[(ethylamino)sulfonyl]amino}benzoate: Contains an ethylamino group, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 4-(dimethylsulfamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-12(2)17(14,15)11-9-6-4-8(5-7-9)10(13)16-3/h4-7,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZCKHQAVBGVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 8.5 g of methyl 4-aminobenzoate 13 and 43 ml of pyridine is added 12.1 g of dimethylsulfamoyl chloride, and the mixture is stirred at 50° C. for 2 hours. The reaction mixture to which is added ice-water is acidified with 6N hydrochloric acid and extracted with methylene chloride. The organic layer is washed with water, dried, and concentrated under reduced pressure. The residue is washed with ether-isopropyl ether to give 9.5 g (yield: 65.4%) of methyl 4-(dimethylaminosulfonyl)aminobenzoate 14.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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